molecular formula C9H8ClN3OS B1349013 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine CAS No. 84138-73-8

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1349013
CAS RN: 84138-73-8
M. Wt: 241.7 g/mol
InChI Key: JHSPMGLZUKMLBE-UHFFFAOYSA-N
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Description

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine, also known as 5-chloro-N-methyl-N’-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (MCTA), is an organic compound that has been studied extensively for its potential medical applications. MCTA is a member of the thiadiazole family of compounds, which are known for their ability to serve as a platform for drug development. MCTA is of particular interest because of its unique chemical structure, which allows it to interact with a variety of biological systems.

Scientific Research Applications

Anticonvulsant Activity

A study by Foroumadi et al. (2007) demonstrated the synthesis of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives, including a compound closely related to 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine. This research explored their anticonvulsant activities, revealing that certain derivatives showed significant effectiveness in protecting mice against convulsions induced by lethal doses of pentylentetrazole (PTZ) and maximal electroshock (MES) (Foroumadi et al., 2007).

Antimicrobial Activity

A 2014 study by Sah et al. discussed the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. This research indicated that compounds derived from this thiadiazole showed moderate activity against several bacterial and fungal strains, highlighting its potential as an antimicrobial agent (Sah et al., 2014).

Fungicidal Activities

In 2009, Xiao explored the synthesis and fungicidal activities of n-(5-((2,4-dichlorophenoxy) methyl)-1,3,4-thiadiazol-2-yl)-substituted-amide. The findings indicated that some of these synthesized compounds exhibited moderate fungicidal activities, suggesting their use in agriculture or related fields (Xiao, 2009).

Antioxidant and Anti-inflammatory Activities

A2019 study by Sravya et al. investigated the antioxidant and anti-inflammatory activities of derivatives of 5-(styrylsulfonylmethyl)-1,3,4-thiadiazol-2-amine. This research found that certain derivatives displayed significant antioxidant activity, surpassing the standard ascorbic acid. Moreover, these compounds also exhibited promising anti-inflammatory activity (Sravya et al., 2019).

Antiproliferative-Antimicrobial Properties

A study by Gür et al. (2020) focused on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. They found that certain compounds showed high DNA protective ability against oxidative Fenton mixture and strong antimicrobial activity against specific bacterial strains. One compound, in particular, exhibited cytotoxicity on cancer cell lines, indicating its potential in cancer therapy (Gür et al., 2020).

Antiviral Activity

Research by Chen et al. (2010) on 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed that synthesized derivatives had certain anti-tobacco mosaic virus activity. This suggests potential applications of these compounds in antiviral therapies or as agricultural protectants (Chen et al., 2010).

Molecular Dynamics and Quantum Chemical Studies

A 2016 study by Kaya et al. employed quantum chemical and molecular dynamics simulation to predict the corrosion inhibition performances of thiadiazole derivatives on iron. This research highlights the potential application of these compounds in industrial settings, specifically in corrosion prevention (Kaya et al., 2016).

properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3OS/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSPMGLZUKMLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353675
Record name 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine

CAS RN

84138-73-8
Record name 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Azam, B Suresh, SS Kalsi, AS Antony - South African Journal of …, 2010 - ajol.info
Several 2-mercaptobenzothiazole derivatives containing 1, 3, 4-oxadiazoles, 1, 2, 4-triazoles and 1, 3, 4-thiadiazoles at the second position were synthesized. Some of these …
Number of citations: 9 www.ajol.info
A Mohamed Afzal - 2011 - repository-tnmgrmu.ac.in
Fast and effective relief of pain and inflammation in the human being is continued to be a major challenge for the medicinal chemistry researchers. Non-steroidal anti-inflammatory drugs …
Number of citations: 2 repository-tnmgrmu.ac.in

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